molecular formula C34H35N3O4 B10853861 N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-2-[(4-methylbenzoyl)amino]benzamide

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-2-[(4-methylbenzoyl)amino]benzamide

Cat. No.: B10853861
M. Wt: 549.7 g/mol
InChI Key: YKXTXQJFMGBJLD-UHFFFAOYSA-N
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Description

XR-9504 is a compound known for its role as a multidrug resistance modulator. It is part of a series of compounds designed to inhibit the activity of P-glycoprotein, a protein that contributes to multidrug resistance in cancer cells . This compound has been studied for its potential to enhance the efficacy of chemotherapy by preventing cancer cells from expelling therapeutic drugs.

Preparation Methods

The synthesis of XR-9504 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure . Industrial production methods for XR-9504 would likely involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.

Chemical Reactions Analysis

XR-9504 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

XR-9504 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of XR-9504 involves its binding to P-glycoprotein, a protein that pumps drugs out of cells. By inhibiting this protein, XR-9504 increases the intracellular concentration of therapeutic drugs, thereby enhancing their efficacy. The molecular targets and pathways involved include the ATP-binding cassette transporters, which are responsible for drug efflux in cancer cells .

Comparison with Similar Compounds

XR-9504 is similar to other multidrug resistance modulators, such as tariquidar and verapamil. it has unique structural features that contribute to its specificity and potency. Similar compounds include:

References

Properties

Molecular Formula

C34H35N3O4

Molecular Weight

549.7 g/mol

IUPAC Name

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-2-[(4-methylbenzoyl)amino]benzamide

InChI

InChI=1S/C34H35N3O4/c1-23-8-12-25(13-9-23)33(38)36-30-7-5-4-6-29(30)34(39)35-28-14-10-24(11-15-28)16-18-37-19-17-26-20-31(40-2)32(41-3)21-27(26)22-37/h4-15,20-21H,16-19,22H2,1-3H3,(H,35,39)(H,36,38)

InChI Key

YKXTXQJFMGBJLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC

Origin of Product

United States

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